Methanesulfonic acid, chloro-, 4-methylphenyl ester

Description

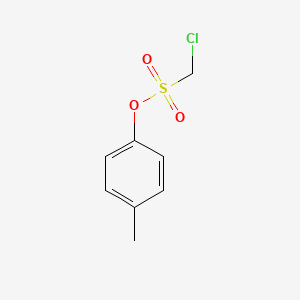

Methanesulfonic acid, chloro-, 4-methylphenyl ester (CAS: Not explicitly provided in evidence; structural formula: ClCH₂SO₃-C₆H₃(CH₃)-4) is a sulfonate ester featuring a chlorine-substituted methanesulfonic acid backbone and a 4-methylphenyl ester group. This compound is structurally characterized by the sulfonate group (-SO₃) linked to a chlorinated methane moiety and a para-methyl-substituted aromatic ester.

Properties

IUPAC Name |

(4-methylphenyl) chloromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-13(10,11)6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYVSAPVFRJOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566271 | |

| Record name | 4-Methylphenyl chloromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119152-34-0 | |

| Record name | 4-Methylphenyl chloromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, chloro-, 4-methylphenyl ester typically involves the esterification of methanesulfonic acid with 4-methylphenol (p-cresol) in the presence of a chlorinating agent. A common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent, which facilitates the formation of the ester linkage under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the reaction mixture is maintained at a low temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, chloro-, 4-methylphenyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 4-methylphenol.

Oxidation and Reduction: While the ester itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Methanesulfonic acid and 4-methylphenol.

Oxidation: Oxidized derivatives of the aromatic ring.

Reduction: Reduced derivatives of the aromatic ring.

Scientific Research Applications

Organic Synthesis and Catalysis

Esterification and Alkylation Reactions

Methanesulfonic acid (MSA) serves as a potent Brønsted acid catalyst in esterification and alkylation reactions. The compound can facilitate the formation of esters from alcohols and acids under mild conditions, thus enhancing reaction efficiency while minimizing side reactions .

Case Study: Biodiesel Production

In biodiesel production, MSA is employed as a catalyst for transesterification reactions, converting triglycerides into fatty acid methyl esters (biodiesel) and glycerol. Its high solubility and stability make it an ideal choice compared to traditional catalysts like sodium hydroxide or potassium hydroxide, which can lead to soap formation .

Electrochemical Applications

Electrolyte Solutions

The high electrical conductivity and electrochemical stability of MSA-based electrolytes make them suitable for various electrochemical applications, including redox flow batteries (RFBs). These electrolytes offer a safer alternative to those based on fluoroboric or fluorosilicic acid, contributing to the development of more environmentally friendly energy storage solutions .

Case Study: Tin-Lead Soldering

MSA is used in the electrodeposition of tin-lead solder for electronic applications. The compound's non-oxidizing nature allows for smoother deposition processes, resulting in higher quality solder joints with improved reliability .

Extractive Metallurgy

Metal Recovery Processes

MSA is being explored in extractive metallurgy for metal recovery and refining processes. Its ability to act as a strong acid facilitates the leaching of metals from ores or recycled materials. This application is particularly relevant in the context of sustainable practices aimed at reducing waste and improving resource efficiency .

Case Study: Lithium-Ion Battery Recycling

Research indicates that MSA can be integrated into lithium-ion battery recycling flowsheets, aiding in the recovery of valuable metals while minimizing environmental impact. This application aligns with circular economy principles by promoting the reuse of materials .

While methanesulfonic acid is recognized for its lower toxicity and biodegradability compared to traditional strong acids, it is essential to consider its environmental impact during industrial applications. The biodegradation of MSA into sulfate may necessitate adherence to emission regulations similar to those governing sulfate emissions .

Mechanism of Action

The mechanism of action of methanesulfonic acid, chloro-, 4-methylphenyl ester involves its ability to act as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to the formation of new chemical bonds. The ester linkage also allows for interactions with various functional groups, facilitating its role in catalysis and organic synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Overview

Methanesulfonic acid, chloro-, 4-methylphenyl ester (commonly referred to as 4-methylphenyl chloromethanesulfonate) is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.

- Chemical Formula : C9H10ClO3S

- Molecular Weight : 232.69 g/mol

- Structure : The compound features a methanesulfonic acid moiety attached to a chloro-4-methylphenyl group, which is significant for its reactivity and biological interactions.

Biological Activity

The biological activity of 4-methylphenyl chloromethanesulfonate can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that sulfonate esters exhibit varying degrees of antimicrobial properties. In particular, compounds with a similar structure have shown effectiveness against certain bacterial strains. For instance, studies have demonstrated that derivatives of methanesulfonic acid can inhibit the growth of Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of methanesulfonic acid esters on various cancer cell lines. The compound has been shown to induce apoptosis in human leukemia cells, suggesting a potential role in cancer therapy .

3. Enzyme Inhibition

Methanesulfonic acid derivatives are known to act as enzyme inhibitors. For example, they may inhibit certain proteases or kinases, which are crucial in various signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study conducted by Geng et al. (2018) evaluated the antimicrobial properties of methanesulfonic acid derivatives against Candida albicans. The results indicated that specific structural modifications enhanced antifungal activity significantly, with some compounds showing an inhibition zone greater than that of standard antifungal agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study published in Molecular Pharmacology, researchers found that the introduction of a chloro group significantly increased the cytotoxicity of methanesulfonic acid esters against human breast cancer cells (MCF-7). The IC50 values were determined to be markedly lower than those of non-chloro analogs, suggesting enhanced potency due to the chlorine substituent .

Research Findings

The following table summarizes key findings from recent research regarding the biological activities associated with methanesulfonic acid esters:

Q & A

Q. What are the optimized synthetic routes for preparing Methanesulfonic acid, chloro-, 4-methylphenyl ester with high purity?

- Methodological Answer : The ester can be synthesized via sulfonation or esterification reactions. A validated approach involves the reaction of 4-methylphenol with chloromethanesulfonyl chloride under controlled anhydrous conditions. For example, in dichloromethane at 10–20°C, using 3-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent, yields near 100% purity have been reported after neutralization, washing, and vacuum concentration steps . Key parameters include maintaining low temperatures to avoid side reactions and using potassium carbonate for neutralization.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Retention time and molecular mass analysis (e.g., retention times ~14–21 minutes in polar fractions) help confirm identity and purity .

- NMR Spectroscopy : H and C NMR can resolve the ester’s structural features, such as the methylphenyl group and sulfonic acid moiety.

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) ensures purity assessment, especially for detecting trace impurities from synthesis .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Stability studies suggest degradation rates increase above 25°C, particularly in humid environments. Use desiccants and inert gas purging (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound with nucleophiles?

- Methodological Answer : The ester acts as an electrophile due to the electron-withdrawing sulfonyl group. Nucleophilic substitution (S2) at the sulfonate center is common, with reactivity influenced by steric effects from the 4-methylphenyl group. Computational studies (DFT) can model transition states to predict regioselectivity in reactions with amines or thiols . Kinetic experiments under varying pH and solvent polarity (e.g., DMSO vs. THF) further elucidate mechanistic pathways.

Q. Are there computational tools to predict the environmental or biological degradation pathways of this compound?

- Methodological Answer : Software like EPI Suite or Gaussian can simulate degradation pathways. For instance, hydrolysis under alkaline conditions likely cleaves the sulfonate ester bond, generating 4-methylphenol and chloromethanesulfonic acid. Molecular docking studies (AutoDock Vina) may predict interactions with enzymes like esterases, guiding biodegradation assays .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

- Methodological Answer :

- LogP Studies : Replacing the chloro group with trifluoromethyl (as in 4-Methylphenyl trifluoromethanesulfonate) increases hydrophobicity (logP from 2.1 to 3.5), affecting solubility .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures shift by ~30°C when substituting the methyl group with bulkier alkyl chains .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address inconsistencies?

- Methodological Answer : Contradictions in yields (e.g., 70–100%) often arise from reagent purity or reaction scale. Smaller scales (1–5g) may achieve higher purity due to easier temperature control, while larger batches introduce side reactions. Reproduce protocols using >95.0% purity reagents (e.g., Kanto Reagents) and validate with independent analytical methods (e.g., NMR vs. GC-MS) .

Safety and Regulatory Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular contact and inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Follow EPA guidelines (Section 313 of EPCRA) for sulfonic acid esters, which may require incineration or hydrolysis under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.